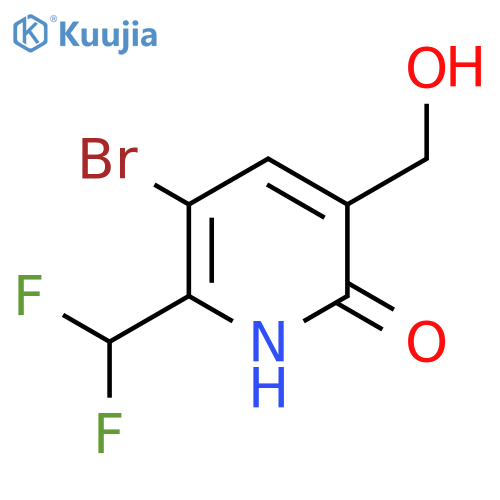

Cas no 1804886-55-2 (3-Bromo-2-(difluoromethyl)-6-hydroxypyridine-5-methanol)

1804886-55-2 structure

商品名:3-Bromo-2-(difluoromethyl)-6-hydroxypyridine-5-methanol

CAS番号:1804886-55-2

MF:C7H6BrF2NO2

メガワット:254.028848171234

CID:4915097

3-Bromo-2-(difluoromethyl)-6-hydroxypyridine-5-methanol 化学的及び物理的性質

名前と識別子

-

- 3-Bromo-2-(difluoromethyl)-6-hydroxypyridine-5-methanol

-

- インチ: 1S/C7H6BrF2NO2/c8-4-1-3(2-12)7(13)11-5(4)6(9)10/h1,6,12H,2H2,(H,11,13)

- InChIKey: BCLNFSOQDAOELS-UHFFFAOYSA-N

- ほほえんだ: BrC1C=C(CO)C(NC=1C(F)F)=O

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 299

- トポロジー分子極性表面積: 49.3

- 疎水性パラメータ計算基準値(XlogP): 0.9

3-Bromo-2-(difluoromethyl)-6-hydroxypyridine-5-methanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A024007189-1g |

3-Bromo-2-(difluoromethyl)-6-hydroxypyridine-5-methanol |

1804886-55-2 | 97% | 1g |

$1,596.00 | 2022-04-01 | |

| Alichem | A024007189-500mg |

3-Bromo-2-(difluoromethyl)-6-hydroxypyridine-5-methanol |

1804886-55-2 | 97% | 500mg |

$1,019.20 | 2022-04-01 |

3-Bromo-2-(difluoromethyl)-6-hydroxypyridine-5-methanol 関連文献

-

Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690

-

Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146

-

Hang Ma,Daniel B. Niesen,Ang Cai,Bongsup P. Cho,Wen Tan,Qiong Gu,Jun Xu,Navindra P. Seeram RSC Adv., 2015,5, 107904-107915

1804886-55-2 (3-Bromo-2-(difluoromethyl)-6-hydroxypyridine-5-methanol) 関連製品

- 921996-19-2(N-(1,3-benzothiazol-2-yl)-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide)

- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)

- 1603462-19-6(4-amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid)

- 849353-34-0(4-bromopyrimidin-5-amine)

- 1261449-20-0(4-(Bromomethyl)-3-cyanobenzaldehyde)

- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)

- 1214349-99-1(2-Chloro-5-fluoro-3-(3-fluorophenyl)pyridine)

- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)

- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)

- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量